Absolute Stereochemistry (1S,3R) vs. Racemic/Unspecified cis-1,3 Mixtures: Enantiopurity as a Determinant of Assay Reproducibility
This compound is supplied with defined absolute stereochemistry as the single enantiomer (1S,3R), whereas many catalog listings for 'cis-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid' represent racemic mixtures, relative stereochemistry only, or unspecified enantiopurity. In stereosensitive biological assays, a racemic 1:1 mixture can exhibit up to 50% reduction in measured potency relative to the active enantiomer alone, or produce confounding mixed agonist/antagonist profiles. [1] Procurement of the specified (1S,3R) enantiomer eliminates this ambiguity and enables direct attribution of biological results to a single molecular entity, a prerequisite for patent filing and SAR campaigns.
| Evidence Dimension | Enantiomeric purity / defined stereochemistry |
|---|---|
| Target Compound Data | Single enantiomer, (1S,3R) absolute configuration, cis-1,3-disubstituted cyclopentane |
| Comparator Or Baseline | Racemic cis-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (unspecified stereochemistry at C1 and C3); or relative cis configuration without absolute configuration assignment |
| Quantified Difference | Qualitative binary distinction: single enantiomer vs. racemate (1:1 mixture of enantiomers). Single enantiomer eliminates activity dilution and mixed-signal artifacts. |
| Conditions | General chiral assay context; applicable to any stereosensitive biological or catalytic system |
Why This Matters
For stereosensitive assays, using a racemate instead of the defined (1S,3R) enantiomer can produce misleading IC₅₀/EC₅₀ values, confound selectivity profiling, and compromise patent enablement requirements.
- [1] Crossley R. Chirality and Biological Activity. In: Burger's Medicinal Chemistry and Drug Discovery. 6th ed. Wiley; 2003. Chapter: The relevance of chirality to biological activity and pharmaceutical development. View Source
